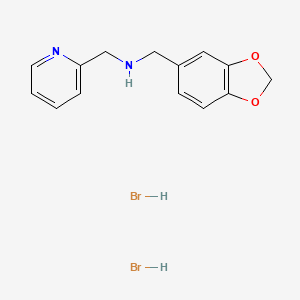
(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Luminescent Materials
Aggregation-Enhanced Emission (AEE) and Multi-Stimuli-Responsive Properties : Studies have demonstrated the development of compounds with significant luminescent properties in both solution and solid states. For instance, pyridyl substituted compounds exhibiting AEE behavior and mechanochromic properties, with their luminescent properties being influenced by the polarity of solvents and capable of displaying multi-stimuli response, have been synthesized (Srivastava et al., 2017). This research opens avenues for the creation of advanced materials for sensors and optical devices.
Antimicrobial Agents
Synthesis and Evaluation of Antibacterial Activity : The creation of N-substituted sulfonamide derivatives based on 1,3-Benzodioxol-5-amine has been explored, where these compounds demonstrated moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015). This work highlights the potential of such compounds in the development of new antibacterial agents.
Coordination Chemistry and Network Structures
Influence of Anion on Coordination Polymers : Research into the influence of different anions on the network structure of silver(I) coordination polymers has shown that ligand conformations and counterions significantly affect the resulting polymeric structures (Chakraborty et al., 2013). This finding is crucial for designing coordination polymers with desired properties for catalysis or material science applications.
Antitumor Agents
Development of Antitumor Compounds : The synthesis of novel dihydro-7H-pyrimido[4,5-b][1,4]diazepines, with some demonstrating remarkable activity against various cancer cell lines, underscores the therapeutic potential of benzodioxole derivatives in cancer treatment (Insuasty et al., 2008). These compounds could serve as a basis for the development of new antitumor medications.
Catalysis and Chemical Synthesis
Rhodium-Catalyzed Asymmetric Hydrogenation : The use of rigid P-chiral phosphine ligands derived from benzodioxole for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has shown excellent enantioselectivities and high catalytic activities, offering a method for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Wirkmechanismus
The mechanism of action for this compound is not provided in the search results. Its specific effects likely depend on the context of its use in scientific research.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2BrH/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13;;/h1-7,15H,8-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFXMNKULFGVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
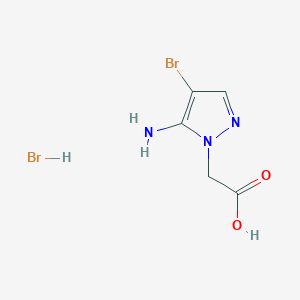
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

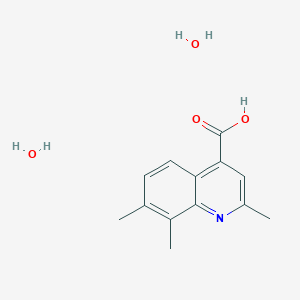
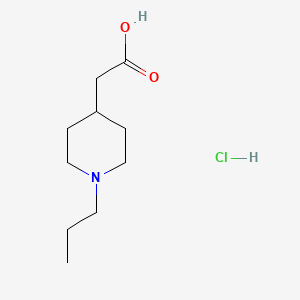
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
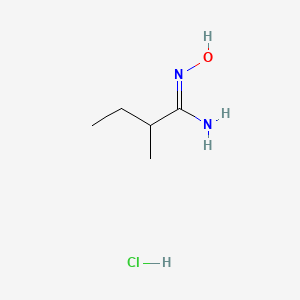
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
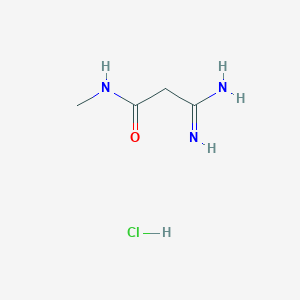

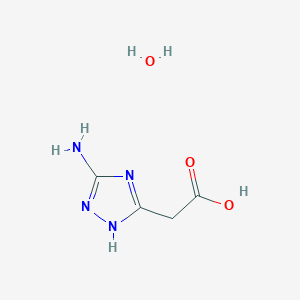
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
